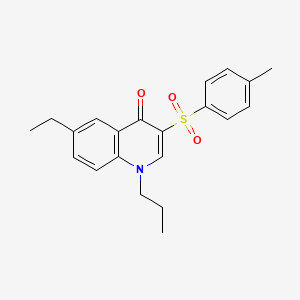
6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N1O3S, with a molecular weight of 397.51 g/mol. It is characterized by a dihydroquinolinone backbone substituted with an ethyl group and a sulfonamide moiety.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against human tumor xenografts, demonstrating an IC50 value indicative of its potency as an anticancer agent.
Table 1: Antitumor Activity Against Various Cell Lines
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Case Study: Inhibition of Cytokine Production
In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to interfere with critical cellular signaling pathways involved in inflammation and tumor proliferation. Specifically, it may act as an inhibitor of histone deacetylases (HDACs), which are known to play a role in gene expression regulation related to cancer progression.
Toxicity and Safety Profile
Toxicological assessments have shown that this compound has low toxicity in animal models. In studies where doses were administered up to 2000 mg/kg, no significant adverse effects were observed.
Table 2: Toxicity Data
| Dose (mg/kg) | Observed Effects |
|---|---|
| 500 | No adverse effects |
| 1000 | Mild gastrointestinal discomfort |
| 2000 | No significant toxicity |
Current Research and Future Directions
Ongoing research is focused on optimizing the synthesis of this compound and exploring its efficacy in combination therapies for cancer treatment. Future studies aim to elucidate its full mechanism of action and assess its effectiveness in vivo.
属性
IUPAC Name |
6-ethyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-12-22-14-20(26(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSEOOKHHFQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














